2-[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
1,1,1,1-Kestohexose: is a fructooligosaccharide, a type of carbohydrate composed of fructose units. It is naturally found in certain plants, such as Morinda officinalis and Poa ampla . This compound is known for its neuroprotective and antidepressant-like activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,1-Kestohexose can be synthesized through enzymatic processes involving fructosyltransferases. These enzymes catalyze the transfer of fructose units from sucrose to acceptor molecules, forming fructooligosaccharides .
Industrial Production Methods: Industrial production of 1,1,1,1-Kestohexose typically involves the extraction from natural sources. The process includes:
Extraction: The plant material is crushed and soaked in water.
Separation: The extract is then subjected to centrifugation or other separation techniques to isolate the fructooligosaccharides.
Purification: The isolated compound is purified through crystallization and drying.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,1-Kestohexose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, are employed.
Major Products: The major products formed from these reactions include various derivatives of 1,1,1,1-Kestohexose with modified functional groups .
Scientific Research Applications
Chemistry: 1,1,1,1-Kestohexose is used as a model compound in studying carbohydrate chemistry and enzymatic processes .
Biology: It has been found to have neuroprotective effects, preventing decreases in viability and nerve growth factor expression induced by corticosterone in PC12 cells .
Medicine: The compound exhibits antidepressant-like activities, reducing immobility time in the forced swim test in rats .
Industry: 1,1,1,1-Kestohexose is used in the food industry as a prebiotic, promoting the growth of beneficial gut bacteria .
Mechanism of Action
1,1,1,1-Kestohexose exerts its effects through several mechanisms:
Comparison with Similar Compounds
Inulin: Another fructooligosaccharide with similar prebiotic properties.
Fructo-oligosaccharide GF5: A related compound with similar neuroprotective and antidepressant-like activities.
Uniqueness: 1,1,1,1-Kestohexose is unique due to its specific structure and the number of fructose units it contains, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C36H62O31 |
---|---|
Molecular Weight |
990.9 g/mol |
IUPAC Name |
2-[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O31/c37-1-12-18(44)24(50)25(51)31(61-12)67-36(30(56)23(49)17(6-42)66-36)11-60-35(29(55)22(48)16(5-41)65-35)10-59-34(28(54)21(47)15(4-40)64-34)9-58-33(27(53)20(46)14(3-39)63-33)8-57-32(7-43)26(52)19(45)13(2-38)62-32/h12-31,37-56H,1-11H2 |
InChI Key |
BWRYDXSZCCQXIF-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
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